molecular formula C21H26O5 B13419280 16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione

16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione

Cat. No.: B13419280
M. Wt: 358.4 g/mol
InChI Key: NBMLXCZPHIKRLO-OWHLRFHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. They play a wide range of roles in biological systems, including as hormones, vitamins, and components of cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. Common synthetic routes may include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Oxidation and Reduction: These reactions are used to modify the oxidation state of specific carbon atoms.

    Cyclization: Formation of the characteristic steroid ring structure.

Industrial Production Methods

Industrial production of steroid compounds often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other steroid compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or anti-cancer properties.

    Industry: Used in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. These interactions can modulate various signaling pathways and cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cortisol: A naturally occurring steroid hormone with similar hydroxylation patterns.

    Prednisone: A synthetic steroid with anti-inflammatory properties.

    Dexamethasone: Another synthetic steroid used in various medical treatments.

Uniqueness

16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione is unique due to its specific hydroxylation pattern and the presence of multiple double bonds in its structure. These features may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

(8S,10S,13S,14S,16R,17S)-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15(19)6-8-20(2)16(14)10-17(24)21(20,26)18(25)11-22/h5-7,9,14,16-17,22,24,26H,3-4,8,10-11H2,1-2H3/t14-,16+,17-,19+,20+,21+/m1/s1

InChI Key

NBMLXCZPHIKRLO-OWHLRFHBSA-N

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C

Canonical SMILES

CC12CC=C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C

Origin of Product

United States

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